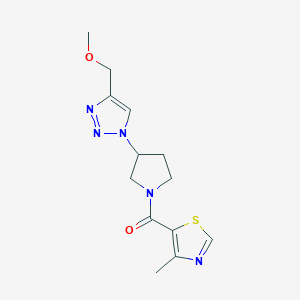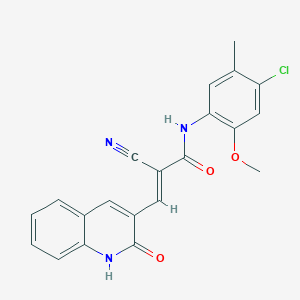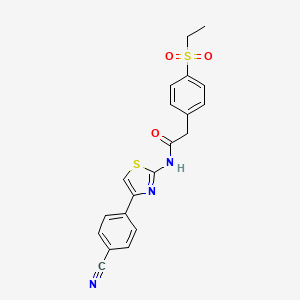![molecular formula C11H11F3N2O2 B2696195 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one CAS No. 2201693-38-9](/img/structure/B2696195.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used in the production of several crop-protection products . The optimal structure of the pyridine group was 5-CF3 .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Catalysis and Chemical Synthesis
- Trifluoromethanesulfonic acid has been identified as an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This process demonstrates the utility of related structures in facilitating complex organic reactions and the formation of polycyclic systems (Haskins & Knight, 2002).
Ligand Field Tuning and Magnetic Behavior
- Research on 2p-4f complexes has shown that trifluoromethyl-substituted compounds can influence the magnetic properties of lanthanide complexes, demonstrating single-molecule magnet behavior. This highlights the role of these compounds in developing magnetic materials and understanding the interplay between molecular structure and magnetic function (Mei, Ma, Li, & Liao, 2012).
Organic Synthesis and Functionalization
- The trifluoromethyl group has been utilized in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones via ring contraction, showcasing the adaptability of such compounds in synthesizing complex organic molecules (Sil, Sharon, Maulik, & Ram, 2004).
- A novel strategy involving azirine ring expansion has been employed to synthesize trifluoromethyl-substituted aminopyrroles, underlining the compound's utility in generating nitrogen-containing heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Spectroscopic Analysis and Quantum Mechanical Studies
- The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were explored using various techniques, contributing to the understanding of its electronic structure and reactivity through quantum chemical methods (Devi, Bishnoi, & Fatma, 2020).
Novel Synthesis Approaches
- A palladium-catalyzed intramolecular aminotrifluoromethoxylation of alkenes has been developed, enabling the synthesis of 3-OCF3 substituted piperidines. This methodology exemplifies the compound's role in introducing trifluoromethyl groups to heterocycles, a significant advancement in synthetic chemistry (Chen, Chen, & Liu, 2015).
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is currently unknown due to the lack of specific information available . The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated further.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 380.361 .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes .
Molecular Mechanism
It is known that similar compounds can act as mitochondrial complex I electron transport inhibitors .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant effects over time .
Dosage Effects in Animal Models
Similar compounds have been shown to have significant effects in animal models .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to have significant effects on localization and accumulation .
Subcellular Localization
Similar compounds have been shown to have significant effects on activity and function at the subcellular level .
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-9(16-6-7)18-8-2-1-5-15-10(8)17/h3-4,6,8H,1-2,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWVCKDWMECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)

![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)
![N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2696121.png)





![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)

